molecular formula C10H10FN3 B13217195 N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13217195
M. Wt: 191.20 g/mol
InChI Key: PAMZGJPOYBCBIU-UHFFFAOYSA-N
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Description

Product Overview N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine ( 2060057-15-8) is a fluorinated aminopyrazole compound with a molecular formula of C 10 H 10 FN 3 and a molecular weight of 191.20 g/mol [ ]. This chemical serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. Research Applications and Value Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad pharmacological potential [ ]. They are advantageous frameworks that can provide useful ligands for various receptors and enzymes. The 4-aminopyrazole structure, in particular, is a chemotype shared by several drug candidates and potent inhibitors of kinases, such as cyclin-dependent kinases (CDKs) and Aurora kinases [ ]. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in rational drug design to improve pharmacokinetic parameters and modulate the target pharmacological effect . This compound can be utilized as a key intermediate in the synthesis of more complex molecules for biological screening. Its structure allows for further functionalization, making it a versatile precursor for generating libraries of compounds aimed at exploring structure-activity relationships (SAR) [ Handling and Storage Specific storage conditions and stability data were not available in the search results. It is recommended to consult the safety data sheet for detailed handling information. Notice for Researchers this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. This product is not for human or veterinary use.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-9(11)3-2-4-10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

PAMZGJPOYBCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in inflammation or cancer progression. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine with structurally related compounds from the literature:

Substituent Effects on Physical Properties
Compound Name Substituent Melting Point (°C) Yield (%) Key Features
N-(Pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 126–127 Heteroaromatic amine; moderate melting point
N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine 4-tert-Butylphenyl 95 Bulky substituent enhances steric hindrance
This compound 3-Fluoro-2-methylphenyl Not reported Fluorine increases electronegativity; methyl enhances lipophilicity
N-(Quinolin-3-yl)-1H-pyrazol-4-amine Quinolin-3-yl Yellow powder Extended aromatic system lowers solubility
N-(Pyrazin-2-yl)-1H-pyrazol-4-amine Pyrazin-2-yl 142–143 Bicyclic nitrogen-rich structure

Key Observations :

  • Electron-Withdrawing Groups (e.g., Fluorine): The 3-fluoro substituent in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like N-(pyridin-3-yl)-1H-pyrazol-4-amine. This could influence solubility and reactivity in cross-coupling reactions .
  • Melting Points: Fluorinated compounds often exhibit higher melting points due to dipole interactions. For example, N-(pyrazin-2-yl)-1H-pyrazol-4-amine melts at 142–143°C, while non-fluorinated N-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine melts at 137–138°C .
Spectroscopic and Structural Analysis
  • NMR Trends : Pyrazol-4-amine derivatives exhibit characteristic pyrazole proton signals at δ 6.5–8.5 ppm. Fluorine atoms cause deshielding in adjacent protons, as seen in 5-(4-fluorophenyl)-1H-imidazol-2-amine (δ 7.2–7.8 ppm for aromatic protons) .
  • Crystallography : Derivatives like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (C9H17N3) show planar pyrazole rings with intermolecular hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances its lipophilicity and bioactivity, making it a promising candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown promising antiproliferative effects, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Antiproliferative Effects

In a study assessing the compound's effects on cancer cell lines, it was found to inhibit cell proliferation significantly:

  • Cell Line : MDA-MB-231 (Breast Cancer)
    • GI50 : 0.158 µM
    • Mechanism : Induction of apoptosis and cell cycle arrest at S and G2/M phases.
  • Cell Line : HepG2 (Liver Cancer)
    • GI50 : 0.127 µM
    • Mechanism : Inhibition of retinoblastoma phosphorylation, leading to cell cycle disruption.

These findings suggest that this compound may act as a selective CDK2 inhibitor, which is critical in regulating the cell cycle and could be pivotal in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary research indicates that the compound can bind to enzymes and receptors involved in critical cellular pathways.

Table 2: Proposed Mechanisms of Action

MechanismDescription
CDK InhibitionInhibits cyclin-dependent kinases, disrupting cell cycle progression.
Apoptosis InductionTriggers programmed cell death pathways in cancer cells.
Antimicrobial InteractionDisrupts bacterial cell wall synthesis or function through specific binding.

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